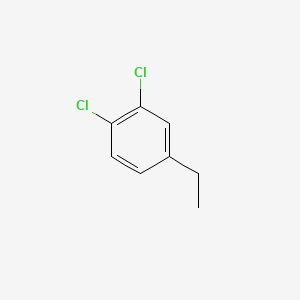

1,2-Dichloro-4-ethylbenzene

Description

Historical Trajectory of Halogenated Aromatic Hydrocarbon Investigations

The investigation of halogenated aromatic hydrocarbons (HAHs) is a field with a rich and complex history, driven by industrial applications and subsequent environmental concerns. The journey began with the synthesis and widespread use of compounds like polychlorinated biphenyls (PCBs) and organochlorine pesticides (OCPs) in the mid-20th century. nih.govtaylorandfrancis.com PCBs, for instance, were commercially produced from 1929 to the 1980s and were valued for their chemical stability and dielectric properties, leading to their use in transformers and capacitors. taylorandfrancis.com

The extensive use of these compounds inevitably led to their release into the environment through various channels, including industrial discharge and improper disposal. taylorandfrancis.com The persistence of these substances in ecosystems, owing to their low water solubility and resistance to degradation, soon became a subject of intense scientific scrutiny. solubilityofthings.comwikipedia.org Research in the latter half of the 20th century increasingly focused on the environmental fate and impact of these compounds, with studies tracking their depositional history in sediment cores to understand the timeline of anthropogenic influence. nih.gov This historical context of investigating broad classes of HAHs has paved the way for the focused study of specific congeners like 1,2-Dichloro-4-ethylbenzene, as researchers seek to understand the nuanced behavior of individual chlorinated aromatic compounds.

Interdisciplinary Significance of this compound in Chemical and Environmental Sciences

The significance of this compound and its isomers extends across multiple scientific disciplines, primarily in chemical synthesis and environmental science.

In the realm of chemical science , dichlorinated aromatic compounds are valuable intermediates in organic synthesis. ontosight.aiontosight.ai The chlorine atoms on the benzene (B151609) ring are reactive and can be substituted with other functional groups, allowing for the construction of more complex molecules. ontosight.ai This reactivity makes them useful in the production of pharmaceuticals, dyes, and pigments. ontosight.ai For instance, research has explored the synthesis of related compounds for potential use in pharmaceutical development. ontosight.ai Specific research into this compound includes studies on its photochemical oxidative decomposition, highlighting its role in advancing the understanding of catalytic processes and chemical degradation pathways. researchgate.net

From an environmental science perspective, the presence and behavior of chlorinated aromatic hydrocarbons are of considerable interest. Due to their chemical stability, these compounds can persist in the environment. solubilityofthings.comwikipedia.org Their hydrophobic nature can lead to partitioning into soil and sediment and potential bioaccumulation in organisms. solubilityofthings.comepa.gov The study of the environmental fate of compounds like this compound is crucial for understanding their potential impact. Research on the degradation of a related isomer, 1-chloro-4-ethylbenzene, indicates that photochemical processes can lead to its decomposition into other chlorinated organic compounds, carbon dioxide, and water. researchgate.net

The detection and quantification of such compounds in environmental matrices are also a key area of research. Analytical methods, primarily based on gas chromatography (GC) and mass spectrometry (MS), are employed for their determination in various samples, including air and water. epa.govwho.intepa.govresearchgate.net These analytical techniques are essential for monitoring the presence of these compounds and for studying their environmental distribution and transformation.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈Cl₂ | nist.govchemsynthesis.com |

| Molecular Weight | 175.055 g/mol | nist.gov |

| Melting Point | 76 °C | stenutz.eu |

| Boiling Point | 227 °C | stenutz.eu |

| IUPAC Name | This compound | nist.gov |

| Synonyms | 3,4-Dichloroethylbenzene, Benzene, 1,2-dichloro-4-ethyl- | nist.gov |

| InChIKey | LAGWZWJDSQHXQZ-UHFFFAOYSA-N | stenutz.eu |

| SMILES | CCc1ccc(Cl)c(Cl)c1 | stenutz.eu |

Synthesis and Manufacturing

The synthesis of this compound, like many substituted aromatic compounds, can be approached through various organic chemistry reactions. While specific industrial manufacturing processes for this exact compound are not widely published, general synthetic strategies for similar molecules provide insight.

A common route for the synthesis of chlorinated aromatic hydrocarbons involves the electrophilic substitution of a benzene ring. For a compound like this compound, a plausible synthetic pathway could involve the chlorination of ethylbenzene (B125841). However, controlling the regioselectivity to obtain the desired 1,2-dichloro-4-ethyl isomer would be a key challenge, as multiple isomers can be formed.

Another approach could involve the functionalization of a pre-existing dichlorinated benzene ring. For example, a Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with an acetylating agent, followed by a reduction of the ketone, could yield this compound.

Furthermore, the synthesis of structurally related compounds has been documented. For instance, the synthesis of 2,4-Dichloro-1-[1-(2,4-dichlorobenzyloxy)ethyl]benzene was achieved by reacting 1-(2,4-dichlorophenyl)ethanol (B75374) with 2,4-dichloro-1-(chloromethyl)benzene in acetone. nih.gov This demonstrates a method of forming an ether linkage with a dichlorinated benzene derivative. Chemical suppliers also offer custom synthesis for specific compounds like this compound, indicating that established, albeit proprietary, synthetic routes exist. molport.com

Environmental Fate

The environmental fate of this compound is governed by its physical and chemical properties, which are characteristic of many chlorinated aromatic hydrocarbons. These compounds are generally marked by their persistence in the environment. wikipedia.org

Key aspects of its environmental behavior include:

Persistence and Degradation: Chlorinated aromatic hydrocarbons are known for their resistance to biodegradation. epa.gov The presence of chlorine atoms on the aromatic ring increases the stability of the molecule. However, degradation can occur through various mechanisms. Photochemical degradation is one such pathway, where the compound is broken down by light. A study on the oxidative degradation of 1-chloro-4-ethylbenzene, a related compound, showed that it could be decomposed under UV irradiation in the presence of a catalyst, forming intermediate products like 4'-chloroacetophenone, which further breaks down into chlorobenzene (B131634) and eventually mineralizes to CO2 and H2O. researchgate.net

Mobility and Partitioning: Due to its low water solubility, this compound is expected to have a tendency to adsorb to soil and sediment particles. wikipedia.orgepa.gov This partitioning behavior affects its mobility in the environment, generally limiting its transport in aqueous systems but facilitating its accumulation in solid matrices.

Bioaccumulation: The hydrophobic nature of chlorinated aromatic hydrocarbons suggests a potential for bioaccumulation in the fatty tissues of organisms. solubilityofthings.com This process involves the uptake of the chemical by an organism at a rate faster than its elimination.

Analytical Methodologies

The detection and quantification of this compound in various environmental and chemical matrices rely on sophisticated analytical techniques. The primary methods employed are based on chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of volatile organic compounds (VOCs) like this compound. who.intresearchgate.net The sample is first introduced into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for both identification and quantification. who.int

Sample Preparation: Prior to GC-MS analysis, sample preparation is often necessary to extract and concentrate the analyte from the sample matrix. For air samples, methods like EPA TO-15 and TO-17 involve collecting air onto sorbent tubes followed by thermal desorption. epa.govcpsc.gov For solid and aqueous samples, equilibrium headspace analysis (EPA Method 5021A) can be used, where the volatile compounds are partitioned into the headspace of a sealed vial before being injected into the GC. epa.gov

High-Performance Liquid Chromatography (HPLC): While GC-MS is more common for volatile compounds, HPLC can also be used, particularly for less volatile or thermally labile related compounds. who.int

The table below summarizes common analytical methods applicable to the determination of this compound and related compounds.

| Analytical Technique | Sample Matrix | Description | Reference |

| GC-MS | Air, Water, Soil | Separates compounds by gas chromatography and identifies/quantifies them by mass spectrometry. | who.intresearchgate.net |

| EPA Method TO-15 | Ambient Air | Collection of VOCs in specially prepared canisters and analysis by GC/MS. | cpsc.gov |

| EPA Method TO-17 | Ambient Air | Active sampling of VOCs onto sorbent tubes followed by thermal desorption and GC/MS analysis. | epa.gov |

| EPA Method 5021A | Soil, Solid Waste, Water | Equilibrium static headspace analysis for VOCs followed by GC or GC/MS determination. | epa.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGWZWJDSQHXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288378 | |

| Record name | 3,4-Dichloroethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-59-2 | |

| Record name | 3,4-Dichloroethylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichloroethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1,2 Dichloro 4 Ethylbenzene

Electrophilic Aromatic Substitution Pathways for 1,2-Dichloro-4-ethylbenzene Synthesis

Electrophilic aromatic substitution (EAS) serves as the foundational method for introducing substituents onto a benzene (B151609) ring. libretexts.org The synthesis of this compound via this pathway can be approached by considering the order in which the substituents are introduced.

One potential route is the direct chlorination of ethylbenzene (B125841). The ethyl group is an activating, ortho, para-directing group. askfilo.comchlorobenzene.ltdvedantu.com Therefore, the initial chlorination of ethylbenzene predominantly yields a mixture of o-chloroethylbenzene and p-chloroethylbenzene. chlorobenzene.ltdaskiitians.com To obtain the this compound structure, a subsequent chlorination of the p-chloroethylbenzene isomer would be required. The existing chloro and ethyl groups would then direct the second incoming chlorine atom.

A more direct and regioselective approach involves the Friedel-Crafts ethylation of 1,2-dichlorobenzene (B45396). In this reaction, the two chlorine atoms on the benzene ring are deactivating but are also ortho, para-directors. The ethyl group will preferentially add to the position that is para to one of the chlorine atoms and meta to the other (position 4), due to a combination of electronic and steric effects. This method offers a more controlled pathway to the desired 1,2,4-substitution pattern. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). libretexts.org

| Starting Material | Reaction | Directing Effect of Substituent(s) | Major Products |

|---|---|---|---|

| Ethylbenzene | Chlorination | Ethyl group is ortho, para-directing | o-chloroethylbenzene, p-chloroethylbenzene chlorobenzene.ltd |

| 1,2-Dichlorobenzene | Friedel-Crafts Ethylation | Chloro groups are ortho, para-directing | This compound |

Alternative Synthetic Routes for Dichloroethylbenzene Isomers

To overcome limitations of direct Friedel-Crafts alkylation, such as polyalkylation and potential carbocation rearrangements, an alternative strategy involves Friedel-Crafts acylation followed by reduction. libretexts.orgquora.com This two-step process provides a more reliable method for introducing an ethyl group.

For the synthesis of this compound, this would involve the Friedel-Crafts acylation of 1,2-dichlorobenzene with an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). sigmaaldrich.comwikipedia.orgorganic-chemistry.org This reaction forms 3',4'-dichloroacetophenone. biosynth.comsdfine.com The resulting ketone is a deactivated product, which prevents further acylation. organic-chemistry.org

The ketone can then be reduced to the corresponding ethyl group. Common methods for this reduction include the Wolff-Kishner reduction (using hydrazine, H₂NNH₂, and a strong base) or the Clemmensen reduction (using zinc-mercury amalgam, Zn(Hg), and hydrochloric acid). quora.comwikipedia.org This sequence ensures the formation of the ethyl group at the desired position without the risk of rearrangement or polysubstitution.

| Step | Reaction | Reactants | Catalyst | Intermediate/Product |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 1,2-Dichlorobenzene + Acetyl Chloride | AlCl₃ | 3',4'-Dichloroacetophenone biosynth.com |

| 2 | Wolff-Kishner or Clemmensen Reduction | 3',4'-Dichloroacetophenone | Hydrazine/Base or Zn(Hg)/HCl | This compound |

Role of this compound as a Key Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The presence of multiple reactive sites—the two chlorine atoms and the ethylbenzene core—allows for a variety of subsequent chemical transformations.

For instance, the ethyl group can be oxidized to an acetophenone (B1666503) or a benzoic acid derivative, introducing new functionalities. The chlorine atoms can be displaced through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by other electron-withdrawing groups. The aromatic ring itself can undergo further electrophilic substitution, with the existing substituents directing the position of the new group.

A notable application is its potential use as a precursor in the synthesis of certain fungicides and herbicides. For example, related structures like 2,4-dichloroacetophenone are known intermediates for fungicides such as imazalil (B1671291) and propiconazole. patsnap.com While direct public-domain literature on the extensive use of this compound is specialized, its structural motifs are present in various patented chemical entities. For example, (S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene, an intermediate for the antifungal agent luliconazole, is synthesized from a related dichloroacetophenone precursor, highlighting the utility of such chlorinated aromatic ketones and their derivatives. google.com

Catalytic Approaches to this compound Production

The production of this compound and related compounds heavily relies on catalysis. In the context of Friedel-Crafts reactions, Lewis acids are the conventional catalysts. scribd.com

Lewis Acid Catalysis : Aluminum chloride (AlCl₃) is the most common and potent catalyst for both Friedel-Crafts alkylation and acylation. libretexts.orgwikipedia.org It functions by coordinating with the alkyl halide or acyl chloride, generating a highly electrophilic carbocation or acylium ion, which then attacks the aromatic ring. sigmaaldrich.com Ferric chloride (FeCl₃) can also be used, particularly in chlorination reactions. vedantu.com A stoichiometric amount of the Lewis acid is often required for acylation because the product ketone complexes with the catalyst. wikipedia.orgorganic-chemistry.org

Solid Acid Catalysis : In recent decades, there has been a significant shift towards using solid acid catalysts, such as zeolites, in industrial alkylation processes to produce compounds like ethylbenzene. scribd.comosti.govupm.es Zeolite catalysts offer several advantages over traditional Lewis acids, including reduced corrosivity, easier separation from the reaction mixture, and the potential for regeneration and reuse. scribd.comupm.es These catalysts can be tailored to provide shape selectivity, potentially improving the yield of the desired isomer and minimizing the formation of byproducts. While the large-scale production of ethylbenzene from benzene and ethylene (B1197577) is well-established with zeolite catalysts, their application to the more specialized synthesis of substituted derivatives like this compound represents a continuing area of process development. osti.govupm.es

Reaction Mechanisms and Chemical Transformations of 1,2 Dichloro 4 Ethylbenzene

Mechanistic Studies of Chlorination and Dechlorination Reactions

Chlorination:

The chlorination of the ethyl side chain of 1,2-dichloro-4-ethylbenzene is anticipated to proceed via a free-radical chain mechanism, particularly under the influence of ultraviolet (UV) light or heat. This process is analogous to the well-understood free-radical halogenation of alkanes and alkyl-substituted aromatic compounds. The reaction mechanism involves three primary stages:

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) to generate two highly reactive chlorine radicals (Cl•). This step requires an input of energy, typically from UV light.

Propagation: A chlorine radical then abstracts a hydrogen atom from the ethyl group of this compound. This abstraction preferentially occurs at the benzylic position (the carbon atom attached to the benzene (B151609) ring) due to the resonance stabilization of the resulting benzylic radical. The newly formed radical then reacts with another chlorine molecule to produce a chlorinated product and a new chlorine radical, which continues the chain reaction.

Termination: The chain reaction concludes when two free radicals combine to form a stable, non-radical product. This can occur through the combination of two chlorine radicals, a chlorine radical and an organic radical, or two organic radicals.

Dechlorination:

Dechlorination of this compound involves the removal of chlorine atoms from the aromatic ring. One of the primary mechanisms for this is reductive dechlorination, often mediated by microbial activity under anaerobic conditions. Studies on dichlorobenzene isomers have shown that this process typically occurs sequentially, with the removal of one chlorine atom at a time. For instance, in anaerobic microcosms, dichlorobenzene isomers are reductively dehalogenated to monochlorobenzene, which can be further dehalogenated to benzene. The relative rates of dechlorination can vary depending on the position of the chlorine atoms, with 1,2-isomers often being more readily degraded than 1,4-isomers.

Another pathway for dechlorination is through reactions with zero-valent metals, such as iron. In this abiotic process, the metal acts as an electron donor, facilitating the reductive removal of chlorine atoms.

Oxidative Degradation Pathways of this compound

The oxidative degradation of this compound is a critical process in its environmental breakdown, particularly in aerobic environments. This degradation is often initiated by highly reactive species, most notably hydroxyl radicals (•OH). These radicals can be generated through various advanced oxidation processes (AOPs), such as the combination of ozone and UV light.

The reaction mechanism with hydroxyl radicals typically involves either hydrogen abstraction from the ethyl side chain or electrophilic addition to the aromatic ring.

Hydrogen Abstraction: The hydroxyl radical can abstract a hydrogen atom from the ethyl group, leading to the formation of a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxyl radical, initiating a cascade of reactions that can lead to the formation of alcohols, aldehydes, and carboxylic acids, and ultimately to the cleavage of the side chain.

Electrophilic Addition: The hydroxyl radical can also add to the dichlorinated benzene ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including the elimination of a chlorine atom or the opening of the aromatic ring, leading to the formation of various degradation products such as chlorophenols and eventually to complete mineralization to carbon dioxide and water.

The specific degradation products will depend on the reaction conditions and the presence of other reactive species.

Reductive Transformation Mechanisms of this compound

Under anaerobic conditions, this compound can undergo reductive transformations, primarily through microbial reductive dechlorination. This process, also known as dehalorespiration, involves the use of chlorinated aromatic compounds as terminal electron acceptors by certain anaerobic bacteria.

The mechanism involves the enzymatic transfer of electrons to the chlorinated compound, leading to the cleavage of a carbon-chlorine bond and the replacement of the chlorine atom with a hydrogen atom. This is a stepwise process, with dichlorinated benzenes being reduced to monochlorinated benzenes, and subsequently to benzene. Studies on dichlorobenzene isomers have demonstrated this sequential reduction, with the 1,2-isomer often being the most readily dechlorinated.

The table below summarizes the observed reductive dechlorination of dichlorobenzene isomers in anaerobic microcosms, which serves as a model for the expected transformation of this compound.

| Dichlorobenzene Isomer | Primary Dechlorination Product | Observed Relative Rate of Dechlorination |

|---|---|---|

| 1,2-Dichlorobenzene (B45396) | Chlorobenzene (B131634) | Most Rapid |

| 1,3-Dichlorobenzene | Chlorobenzene | Intermediate |

| 1,4-Dichlorobenzene | Chlorobenzene | Slowest |

Photochemical Reactivity and Decomposition Mechanisms of this compound

This compound can undergo photochemical reactions when exposed to sunlight, particularly in aqueous environments. The primary mechanism of photochemical degradation is direct photolysis, where the molecule absorbs light energy, leading to an excited state that can then undergo chemical transformation.

The absorption of UV radiation can lead to the homolytic cleavage of a carbon-chlorine bond, generating a dichlorophenyl radical and a chlorine radical. These highly reactive radicals can then participate in a variety of secondary reactions.

In aqueous solutions, the photochemical degradation of dichlorobenzenes has been shown to produce a range of products. For example, the photolysis of 1,4-dichlorobenzene in the presence of oxygen can lead to the formation of 4-chlorophenol, hydroquinone, and other oxidized products. In the absence of oxygen, the formation of biphenyl derivatives through radical coupling reactions has been observed.

The presence of photosensitizers, such as nitrate ions or iron(III) salts, can also induce the phototransformation of dichlorobenzenes. These substances can absorb light and transfer the energy to the chlorinated compound or generate reactive species like hydroxyl radicals, which then initiate degradation.

The table below outlines the typical photoproducts observed from the photolysis of 1,4-dichlorobenzene in aqueous solutions, providing insight into the potential photochemical fate of this compound.

| Condition | Identified Photoproducts |

|---|---|

| Air-Saturated Aqueous Solution | 4-Chlorophenol, Hydroquinone, Hydroxybenzoquinone, 2,5-Dichlorophenol |

| Oxygen-Free Aqueous Solution | Phenol, 4,4'-Dichlorobiphenyl, 2,4',5-Trichlorobiphenyl |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,2 Dichloro 4 Ethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,2-dichloro-4-ethylbenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. The ethyl group protons will appear as a triplet for the methyl (-CH₃) group and a quartet for the methylene (B1212753) (-CH₂) group, a characteristic pattern resulting from spin-spin coupling. The three aromatic protons are in different chemical environments and are expected to produce a complex multiplet or distinct signals in the aromatic region of the spectrum (typically 7.0-7.5 ppm). docbrown.info The electron-withdrawing effect of the chlorine atoms and the electron-donating effect of the ethyl group influence the precise chemical shifts of these aromatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. docbrown.info The two carbons of the ethyl group will appear in the aliphatic region, while the six carbons of the benzene (B151609) ring will resonate in the aromatic region. The carbons bonded directly to the chlorine atoms are expected to show chemical shifts influenced by the halogen's electronegativity. chemicalbook.com

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | ~1.2 | Triplet | 3H | -CH₂CH₃ |

| ¹H | ~2.6 | Quartet | 2H | -CH₂ CH₃ |

| ¹H | ~7.1-7.4 | Multiplet | 3H | Aromatic C-H |

| ¹³C | ~15 | N/A | N/A | -CH₂CH₃ |

| ¹³C | ~29 | N/A | N/A | -CH₂ CH₃ |

| ¹³C | ~127-135 | N/A | N/A | Aromatic C-H |

Note: Predicted values are based on typical chemical shifts for ethylbenzene (B125841) and dichlorobenzene derivatives. Actual experimental values may vary depending on the solvent and instrument parameters. docbrown.infodocbrown.info

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. chemguide.co.uk When this compound is analyzed by electron ionization mass spectrometry (EI-MS), it undergoes ionization to form a molecular ion (M⁺), which then fragments in predictable ways.

Molecular Ion: A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern caused by the natural abundance of chlorine isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). youtube.com For a molecule containing two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion: M⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1. docbrown.info

Fragmentation Pattern: The fragmentation of the molecular ion is driven by the formation of stable ions. For this compound, the most prominent fragmentation pathway is the benzylic cleavage, which involves the loss of a methyl radical (•CH₃) to form a highly stable dichlorobenzyl cation. This fragment ([M-15]⁺) is often the base peak in the spectrum. docbrown.infopearson.com Further fragmentation can involve the loss of chlorine atoms or the entire ethyl group.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Formula | Description | Isotopic Pattern |

|---|---|---|---|

| 174/176/178 | [C₈H₈Cl₂]⁺ | Molecular Ion (M⁺) | 9:6:1 ratio |

| 159/161/163 | [C₇H₅Cl₂]⁺ | Loss of methyl group ([M-15]⁺) - Likely Base Peak | 9:6:1 ratio |

| 124/126 | [C₇H₅Cl]⁺ | Loss of methyl and one chlorine radical | 3:1 ratio |

Note: m/z values are calculated using the most abundant isotopes, ¹²C, ¹H, and ³⁵Cl. The presence of ³⁷Cl accounts for the isotopic pattern.

Chromatographic Separation Techniques for Purity and Isomer Assessment (e.g., GC, HPLC)

Chromatographic methods are essential for separating this compound from impurities and its structural isomers, ensuring an accurate assessment of its purity.

Gas Chromatography (GC): As a volatile compound, this compound is ideally suited for analysis by Gas Chromatography. cdc.gov A capillary GC system equipped with a non-polar or medium-polarity column (e.g., 5% phenyl methylpolysiloxane) can effectively separate it from other volatile organic compounds. oup.com Temperature programming is typically used to ensure good resolution and reasonable analysis times. Detection can be achieved using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification based on both retention time and mass spectrum. hpst.cz GC-MS is particularly powerful for distinguishing between different dichlorinated ethylbenzene isomers, which may have very similar retention times but unique mass spectra.

High-Performance Liquid Chromatography (HPLC): While GC is more common for this type of analyte, HPLC can also be employed, particularly for preparative separations or when analyzing less volatile sample matrices. A reverse-phase HPLC method, using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water, would be a suitable approach for separating this compound from related compounds.

Typical Chromatographic Conditions

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | 5% Phenyl Methylpolysiloxane (e.g., HP-5MS) | Helium | MS, FID | Purity, Isomer Separation, Trace Analysis |

| HPLC | C18 Reverse-Phase | Acetonitrile/Water Gradient | UV (e.g., at 254 nm) | Isomer Separation, Preparative Isolation |

Complementary Spectroscopic Probes for Molecular Structure and Bonding

While NMR and MS provide the core structural data, other spectroscopic techniques offer complementary information about the molecule's functional groups and bonding characteristics.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. docbrown.info These include C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the ethyl group's aliphatic C-H bonds (just below 3000 cm⁻¹). docbrown.info Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations typically occur in the fingerprint region (below 800 cm⁻¹), and the specific pattern of absorption in this region can help distinguish it from its isomers. nih.gov

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3030 - 3080 | C-H Stretch | Aromatic |

| 2845 - 2975 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| ~1375 | C-H Bend | -CH₃ |

Note: These are general ranges, and the specific spectrum provides a unique fingerprint for the molecule. docbrown.info

Computational Chemistry and Theoretical Modeling of 1,2 Dichloro 4 Ethylbenzene

Quantum Chemical Calculations of Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational landscape of 1,2-dichloro-4-ethylbenzene. These calculations provide optimized molecular geometries, detailing bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The ethyl group attached to the benzene (B151609) ring is not rigid and can rotate around the C-C single bond. This internal rotation leads to different spatial arrangements known as conformers. For substituted ethanes, staggered and eclipsed conformations represent energy minima and maxima, respectively. nih.gov In the case of this compound, the orientation of the ethyl group relative to the dichlorinated benzene ring determines the molecular conformation. Theoretical calculations can map the potential energy surface of this rotation to identify the most stable conformer. The stability of different conformers is influenced by steric hindrance and subtle electronic interactions between the ethyl group and the chlorine atoms on the ring. For instance, in related cyclohexane (B81311) derivatives, the equatorial position of a substituent is generally more stable than the axial position due to fewer steric interactions. sapub.org

Calculations also provide crucial information about the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For similar chlorinated nitrobenzenes, these energies have been successfully calculated using DFT methods like B3LYP. nih.gov

Table 1: Calculated Geometrical Parameters for a Representative Dichlorinated Benzene Derivative

| Parameter | Value (DFT/B3LYP/6-31G(d)) |

|---|---|

| C-C (ring) bond length | ~1.39 Å |

| C-Cl bond length | ~1.74 Å |

| C-H bond length | ~1.08 Å |

| C-C-C (ring) angle | ~120° |

| C-C-Cl angle | ~120° |

Note: Data is representative of dichlorinated aromatic systems and provides an approximation for this compound.

Prediction of Spectroscopic Parameters through Theoretical Models

Theoretical models are highly effective in predicting various spectroscopic parameters for molecules like this compound, which can be compared with experimental spectra for structural validation.

Vibrational Spectroscopy: Computational methods can calculate the vibrational frequencies that correspond to infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding intensities can be obtained. These theoretical spectra for related molecules, such as 1,2-dichloro-4-nitrobenzene, have shown good agreement with experimental FTIR and FT-Raman spectra after applying appropriate scaling factors. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are another set of parameters that can be accurately predicted using computational methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. Theoretical ¹H and ¹³C NMR chemical shifts for similar compounds have been compared successfully with experimental data. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. nih.gov These calculations can determine the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. This provides insight into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Table 2: Predicted Spectroscopic Data for a Dichloro-substituted Benzene Moiety

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Ar-H) | 7.0 - 7.5 ppm |

| ¹³C NMR | Chemical Shift (Ar-C) | 125 - 135 ppm |

| ¹³C NMR | Chemical Shift (Ar-C-Cl) | 130 - 140 ppm |

| FT-IR | C-Cl Stretch | 600 - 800 cm⁻¹ |

| FT-IR | C-H (Aromatic) Stretch | 3000 - 3100 cm⁻¹ |

Note: These values are typical ranges for dichlorinated aromatic compounds and serve as an estimate for this compound.

Reaction Pathway Elucidation and Kinetic Parameter Estimation via Computational Methods

Computational methods are invaluable for investigating chemical reactions involving this compound. They allow for the exploration of potential reaction pathways, the identification of transition states, and the calculation of activation energies. This information is crucial for understanding reaction mechanisms and predicting reaction rates.

For instance, the dehydrogenation of ethylbenzene (B125841) to styrene (B11656) is a well-studied industrial process. scispace.com Computational studies can model this reaction for this compound, evaluating the effect of the chlorine substituents on the reaction mechanism and energetics. By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. The structure of the transition state provides insight into the geometry of the molecule at the peak of the energy barrier.

Kinetic parameters, such as the rate constant (k) and the activation energy (Ea), can be estimated using transition state theory in conjunction with the calculated energetic data. Automated computational approaches can help in discriminating between different possible kinetic models and determining these parameters from experimental or simulated data. nih.gov Such studies can predict how the reaction rate will change with temperature, which is essential for process optimization. Computational models can also be used to study the degradation pathways of halogenated aromatic compounds in the environment.

Analysis of Intermolecular Interactions and Crystal Packing in Halogenated Benzenes

The arrangement of molecules in the solid state, or crystal packing, is governed by intermolecular interactions. For halogenated benzenes like this compound, these interactions include van der Waals forces, π–π stacking, and halogen bonding.

Halogen Bonding: A halogen bond is a noncovalent interaction between a halogen atom (in this case, chlorine) in one molecule and a negative site (like another halogen, an oxygen, or a nitrogen atom) in a neighboring molecule. The chlorine atoms in this compound have regions of positive electrostatic potential (σ-holes) along the C-Cl bond axis, which can interact favorably with electron-rich regions of adjacent molecules. nih.gov

π–π Interactions: The aromatic rings of halogenated benzenes can interact through π–π stacking. These interactions can be in a face-to-face or an offset (displaced) arrangement. The presence of halogen atoms influences the electron distribution of the aromatic ring, which in turn affects the strength and geometry of these π–π interactions. nih.gov

C-H···π Interactions: The hydrogen atoms of the ethyl group or the aromatic ring can interact with the π-electron cloud of a neighboring benzene ring. These C-H···π interactions are also important in directing the crystal packing. nih.govresearchgate.net

Computational techniques, such as Hirshfeld surface analysis, can be used to visualize and quantify these intermolecular contacts in the crystal structure. nih.gov By calculating the interaction energies for different molecular arrangements, theoretical models can predict the most stable crystal packing. Studies on perhalogenated benzene clusters have shown that interaction energies increase significantly with the size of the halogen atom and that both halogen-halogen and π–π interactions are crucial in determining the final structure. acs.orgucl.ac.uk For dichlorinated compounds, weak π–π and C–H···π intermolecular interactions have been shown to influence crystal packing stability. nih.govresearchgate.net

Table 3: Common Intermolecular Interactions in Halogenated Benzenes

| Interaction Type | Description | Typical Energy Range (kcal/mol) |

|---|---|---|

| Halogen Bonding (Cl···X) | Interaction involving the σ-hole of a chlorine atom. | 1 - 5 |

| π–π Stacking | Interaction between aromatic rings. | 2 - 10 |

| C-H···π Interaction | Interaction of a C-H bond with a π system. | 0.5 - 2.5 |

| van der Waals Forces | General dispersion and repulsion forces. | Variable |

Note: Energy ranges are general values for these types of interactions.

Environmental Fate, Transport, and Degradation of 1,2 Dichloro 4 Ethylbenzene

Atmospheric Transport and Photochemical Degradation Processes in the Environment

Once released into the atmosphere, 1,2-dichloro-4-ethylbenzene is expected to exist predominantly in the vapor phase due to its anticipated volatility, a characteristic shared with similar compounds like ethylbenzene (B125841). d-nb.info Its transport in the atmosphere is influenced by wind patterns and atmospheric conditions.

The primary degradation pathway for volatile organic compounds like this compound in the atmosphere is through photochemical reactions. The most significant of these reactions involves hydroxyl radicals (•OH), which are naturally present in the troposphere. d-nb.info These highly reactive radicals initiate the oxidation of many organic compounds, leading to their breakdown. nih.gov For the related compound ethylbenzene, the atmospheric half-life due to reaction with hydroxyl radicals is estimated to be between 0.5 to 2 days. d-nb.info

The general mechanism for the atmospheric degradation of aromatic hydrocarbons by hydroxyl radicals involves the addition of the •OH radical to the aromatic ring, followed by a series of reactions that can lead to the formation of various degradation products, including phenols and other oxygenated compounds. nih.govnih.gov Sunlight plays a crucial role in the formation of these hydroxyl radicals and thus drives the degradation process. d-nb.info

While direct photolysis (degradation by direct absorption of sunlight) is not expected to be a significant removal process for compounds like ethylbenzene, the presence of other atmospheric constituents can influence degradation rates. d-nb.info

Biodegradation Pathways in Aquatic and Terrestrial Ecosystems (Aerobic and Anaerobic)

The biodegradation of this compound in soil and water is a critical process influencing its environmental persistence. The pathways of degradation are highly dependent on the presence or absence of oxygen (aerobic vs. anaerobic conditions).

Aerobic Biodegradation:

Under aerobic conditions, microorganisms can utilize chlorinated aromatic compounds as a source of carbon and energy. For dichlorobenzenes, aerobic biodegradation typically proceeds through the action of dioxygenase enzymes, which incorporate both atoms of an oxygen molecule into the aromatic ring, leading to the formation of a cis-dihydrodiol. This is followed by dehydrogenation to form a substituted catechol, which then undergoes ring cleavage. nih.govethz.ch Several bacterial strains have been identified that can degrade dichlorobenzenes aerobically. nih.govethz.ch Similarly, ethylbenzene is readily biodegraded under aerobic conditions, often initiated by monooxygenase or dioxygenase enzymes that attack either the ethyl side chain or the aromatic ring. nih.gov It is plausible that this compound could be degraded via similar aerobic pathways, although the presence of both chlorine and ethyl substituents may influence the rate and completeness of degradation.

Anaerobic Biodegradation:

In the absence of oxygen, such as in saturated soils, sediments, and some groundwater environments, anaerobic biodegradation becomes the primary microbial degradation process. For chlorinated benzenes, anaerobic degradation often occurs through reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. This process requires an electron donor and is carried out by specific groups of anaerobic bacteria. ethz.ch For instance, 1,2-dichlorobenzene (B45396) can be reductively dechlorinated to chlorobenzene (B131634), which can be further degraded. canada.ca Ethylbenzene can also be degraded anaerobically by certain microorganisms, often involving an initial activation of the ethyl side chain. nih.govnih.gov Therefore, it is anticipated that this compound may undergo anaerobic biodegradation through a combination of reductive dechlorination of the chlorinated ring and degradation of the ethyl side chain.

Sorption and Volatilization Dynamics in Soil and Water Systems

Sorption:

The tendency of this compound to adsorb to soil and sediment particles affects its mobility in the environment. This process, known as sorption, is largely influenced by the organic carbon content of the soil and the chemical's hydrophobicity, which is often estimated by its octanol-water partition coefficient (Kow). Compounds with higher Kow values tend to sorb more strongly to organic matter in soil. For the related compound 1,2-dichlorobenzene, sorption to soil and sediment is a significant process that can limit its movement into groundwater. nih.gov The extent of competition for sorption sites with other organic compounds can also influence its fate. nih.gov Given its structure, this compound is expected to exhibit moderate sorption to soils and sediments, particularly those with higher organic matter content.

Volatilization:

Volatilization is the process by which a chemical transfers from a liquid phase (like water) or a solid phase (like soil) to a gaseous phase (the atmosphere). The tendency of a chemical to volatilize from water is described by its Henry's Law constant. d-nb.info For ethylbenzene, a high vapor pressure and a significant Henry's Law constant indicate a strong tendency to volatilize from water. d-nb.info Similarly, 1,2-dichloroethene is also a volatile liquid. cdc.gov It is therefore expected that this compound will readily volatilize from surface waters and moist soil surfaces, leading to its partitioning into the atmosphere. The rate of volatilization is influenced by factors such as water temperature, turbulence, and air velocity. usgs.gov

Bioaccumulation and Biotransformation Dynamics of Chlorinated Aromatics

Bioaccumulation:

Bioaccumulation is the process by which organisms can accumulate a chemical to a concentration higher than that in the surrounding environment. The potential for a chemical to bioaccumulate is often related to its lipophilicity (fat-loving nature), which can be estimated by the octanol-water partition coefficient (Kow). Ethylbenzene has a moderate bioaccumulation potential. ccme.ca For dichlorobenzenes, the potential for bioaccumulation is also generally considered to be low to moderate. canada.ca While specific data for this compound is not available, its structure suggests a moderate potential for bioaccumulation in aquatic organisms.

Biotransformation:

Biotransformation refers to the chemical alteration of a substance within a living organism. Organisms can metabolize foreign compounds (xenobiotics) like this compound to facilitate their excretion. In mammals, ethylbenzene is metabolized through oxidation of the ethyl side chain and the aromatic ring, leading to the formation of various metabolites that are then excreted. nih.gov Dichlorobenzenes are also metabolized in the body, primarily through oxidation to form chlorophenols and other metabolites, which can then be conjugated and excreted. It is likely that this compound undergoes similar biotransformation processes, involving oxidation of both the ethyl group and the dichlorinated aromatic ring, leading to the formation of more water-soluble metabolites that can be eliminated from the body.

Toxicological Mechanisms and Biological Interactions of 1,2 Dichloro 4 Ethylbenzene

Cellular and Subcellular Mechanisms of Toxicity Induction

The toxicity of chlorinated aromatic compounds like 1,2-Dichloro-4-ethylbenzene is often initiated at the cellular level through several key mechanisms. A primary mechanism is the disruption of cell membrane integrity. nih.gov For the parent compound, ethylbenzene (B125841), it has been suggested that its partitioning into the lipid bilayer of cell membranes can alter membrane structure and function. nih.gov This can subsequently interfere with critical cellular processes, including barrier function and energy transduction. nih.gov

Another significant mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress. While not directly studied for this compound, a metabolite of the related compound 1,2-diethylbenzene (B43095) has been shown to induce cytotoxicity in endothelial cells mediated by ROS generation. researchgate.net Similarly, other chlorinated aromatic compounds are known to induce hepatotoxicity through pathways involving oxidative stress and a reduction in the cell's antioxidant capacity. mdpi.com

Metabolic activation is a crucial step in the toxicity of many chlorinated hydrocarbons. The presence of the ethyl group and the chlorinated benzene (B151609) ring in this compound suggests that it is likely metabolized by cytochrome P-450 enzymes. nih.gov This process can form reactive electrophilic metabolites that bind to cellular macromolecules like proteins and DNA, leading to cellular damage and initiating other toxic effects. nih.gov

Neurotoxicological Pathways and Effects on the Nervous System

Exposure to ethylbenzene, the parent compound of this compound, is well-documented to cause neurotoxic effects. Acute, high-level inhalation exposure in humans can lead to central nervous system (CNS) depression, with symptoms such as dizziness, headache, and loss of coordination. epa.govnj.gov Animal studies corroborate these findings, demonstrating ataxia, reduced activity, and other signs of CNS depression at high concentrations. nih.gov

The mechanism of neurotoxicity for ethylbenzene may involve its effects on cell membranes within the nervous system. nih.gov Studies on other chlorinated solvents have shown they can induce neurotoxicity by causing the loss of monoaminergic neurons and impairing autophagic flux, a critical cellular process for removing damaged components. escholarship.org However, some studies on ethylbenzene have found no evidence of developmental neurotoxicity in rats at the concentrations tested. semanticscholar.orgnih.gov The addition of chlorine atoms to the benzene ring may alter these neurotoxic properties, but specific data for this compound is not available.

Respiratory System Irritation and Chronic Disease Risk Assessment

Inhalation is a primary route of exposure for volatile organic compounds like this compound. The parent compound, ethylbenzene, is a known respiratory irritant. Human exposure to ethylbenzene vapor can cause throat and nasal irritation, as well as chest constriction at high concentrations. epa.govnih.gov Animal studies have reported similar effects, ranging from nasal irritation to pulmonary congestion and edema following acute exposures. nih.gov

While direct links between this compound and chronic respiratory diseases have not been established, long-term exposure to chlorinated aromatic hydrocarbons as a class is a concern. afirm-group.com These compounds may be present in industrial settings as solvents or dye carriers. afirm-group.com Prolonged or repeated contact may cause irritation. ppg.com Assessing the chronic disease risk involves evaluating long-term exposure scenarios and the potential for persistent inflammation or other damage to the respiratory tract.

Hepatorenal Toxicity and Organ-Specific Damage Mechanisms

The liver and kidneys are primary target organs for the toxicity of ethylbenzene and related chlorinated benzenes. Chronic inhalation exposure to ethylbenzene in animal studies has resulted in adverse effects on both the liver (necrosis, hypertrophy) and kidneys (nephropathy, hyperplasia). nih.gov Oral administration studies also identified liver and kidney-related effects, including increased organ weights and centrilobular hepatocyte hypertrophy. researchgate.net

Studies on dichlorobenzene isomers provide critical insight into the probable toxicity of this compound. Research has shown that 1,2-dichlorobenzene (B45396) (an ortho-substituted isomer) exhibits greater hepatic and renal toxicity in rats compared to its meta- (1,3-) and para- (1,4-) isomers. nih.gov This suggests that the ortho (1,2-) substitution pattern on the benzene ring enhances organ-specific damage. Given that this compound shares this 1,2-dichloro substitution, it is plausible that it would also exhibit significant hepatorenal toxicity. The mechanism for this damage is likely related to the formation of toxic metabolites that cause cellular degeneration and necrosis in these organs. ca.gov

| Compound | Organ | Observed Effects in Animal Studies | Reference |

|---|---|---|---|

| Ethylbenzene | Liver | Increased organ weight, centrilobular hepatocyte hypertrophy, necrosis | nih.govresearchgate.net |

| Ethylbenzene | Kidney | Increased organ weight, nephropathy, renal tubular hyperplasia, adenomas and carcinomas | nih.gov |

| 1,2-Dichlorobenzene (ortho) | Liver | Increased plasma transaminase (ALT/GPT) activity, centrilobular necrosis | nih.gov |

| 1,2-Dichlorobenzene (ortho) | Kidney | Decreased accumulation of p-aminohippurate (B12120003) (PAH), indicating tubular dysfunction | nih.gov |

| 1,4-Dichlorobenzene (para) | Liver | Increased liver weight, cellular degeneration, focal necrosis | ca.gov |

| 1,4-Dichlorobenzene (para) | Kidney | Increased kidney weight, renal lesions | ca.gov |

Genotoxicity and Carcinogenicity Assessment Methodologies

The assessment of genotoxicity and carcinogenicity for compounds like this compound relies on a battery of tests, including in vitro assays and long-term animal bioassays. For the parent compound, ethylbenzene, the data indicates a lack of genotoxic activity in most in vivo studies. oup.com

Despite its low genotoxic potential, ethylbenzene is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans (Group 2B)" based on sufficient evidence of carcinogenicity in experimental animals. nih.gov Inhalation studies conducted by the National Toxicology Program (NTP) found that ethylbenzene caused an increased incidence of kidney and testicular tumors in rats, and lung and liver tumors in mice. epa.govnih.gov The mechanism is considered to be non-genotoxic, possibly related to chronic cellular toxicity and proliferation in target organs. oup.com Other chlorinated aromatic compounds are also suspected of causing genetic defects and cancer. aarti-industries.com

Structure-Toxicity Relationship (STR) Studies of Chlorinated Ethylbenzenes

Structure-Toxicity Relationship (STR) or Structure-Activity Relationship (SAR) studies are essential for predicting the toxicity of chemicals like this compound, for which direct data is scarce. researchgate.netsemanticscholar.org These models relate a chemical's structure to its biological activity. researchgate.net

The toxicological profile of this compound can be inferred from its constituent parts: the ethylbenzene molecule and the dichlorinated benzene ring.

Effect of Chlorination : For chlorinated benzenes, cytotoxicity generally increases with the number of chlorine atoms on the benzene ring. oup.com This is often linked to increased lipophilicity (hydrophobicity), which can enhance absorption and distribution into tissues. oup.com

Effect of Isomer Position : The position of the chlorine atoms is critical. Studies on dichlorobenzenes have demonstrated that the 1,2- (ortho) isomer is more potent in causing liver and kidney damage than the 1,3- (meta) or 1,4- (para) isomers. nih.gov This suggests that the specific arrangement of chlorine atoms in this compound likely contributes significantly to its potential for hepatorenal toxicity.

Metabolic Activation : The presence of both chlorine atoms and an ethyl group provides multiple sites for metabolic activation by cytochrome P-450 enzymes. nih.gov The benzene ring can be oxidized to form reactive epoxides or phenols, while the ethyl group can be hydroxylated. The specific pattern of chlorination influences which metabolic pathways are favored, thereby affecting the nature and toxicity of the resulting metabolites.

Applications and Emerging Uses of 1,2 Dichloro 4 Ethylbenzene in Advanced Chemical Synthesis and Specialty Materials

Utilization in Pharmaceutical Intermediate Synthesis

The 3,4-dichlorophenyl moiety, the core structure of 1,2-dichloro-4-ethylbenzene, is a critical component in the synthesis of certain pharmaceuticals. The most prominent example is its role as a key building block for the antidepressant drug Sertraline. Sertraline, marketed under trade names like Zoloft, is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for major depressive disorder and other anxiety-related conditions. wjpsonline.com

The synthesis of Sertraline involves the precursor 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone, often referred to as sertralone. wjpsonline.comresearchgate.netgoogle.com The manufacturing process for this key intermediate can start from 1,2-dichlorobenzene (B45396), which is reacted with other reagents to build the tetralone structure. google.com The presence of the 3,4-dichlorophenyl group is integral to the final drug's mechanism of action. While the synthesis starts with 1,2-dichlorobenzene, the ethyl group in this compound offers a potential alternative synthetic handle for constructing the naphthalenone skeleton. The chemical relationship between these compounds underscores the importance of the 3,4-dichloro-substituted aromatic ring in the development of complex pharmaceutical agents like Sertraline. nih.govchemicalbook.com

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 1,2-Dichlorobenzene | Starting material for Sertralone | google.com |

| 4-(3,4-Dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone (Sertralone) | Key precursor to Sertraline | wjpsonline.comresearchgate.net |

| Sertraline | Final Active Pharmaceutical Ingredient (API) | wjpsonline.com |

Role in Agrochemical Development

Chlorinated aromatic compounds are a well-established class of intermediates in the agrochemical industry, used in the synthesis of herbicides, insecticides, and fungicides. nih.govnih.gov The specific substitution pattern of chlorine atoms on the benzene (B151609) ring can significantly influence the biological activity and selectivity of the final pesticide product.

While direct applications of this compound in commercial pesticides are not extensively documented, its structural analogs are prevalent. For instance, dichlorodiphenyltrichloroethane (DDT), a historically significant insecticide, features a dichlorophenyl group. wikipedia.org More modern agrochemicals also utilize dichlorinated aromatic precursors. For example, 3,4'-dichlorodiphenyl ether is an important intermediate for crop protection products. google.com Furthermore, 3,4-dichloroaniline (B118046), a closely related compound to this compound, is used in the synthesis of certain agrochemicals.

The presence of the dichloro substitution pattern in this compound makes it a compound of interest for the synthesis of novel active ingredients in the agrochemical sector. The ethyl group can be functionalized through various chemical reactions, allowing for the introduction of different pharmacophores that could impart herbicidal, insecticidal, or fungicidal properties. Its potential lies in its ability to serve as a building block for creating new molecules with desired efficacy and environmental profiles.

Applications in Dye and Pigment Manufacturing

The synthesis of organic dyes and pigments often relies on aromatic intermediates that can be chemically modified to create chromophores, the parts of a molecule responsible for its color. epa.gov Halogenated aromatic compounds can serve as precursors in the production of a wide range of colorants, including azo dyes and other synthetic pigments. plantarchives.org

A key process in creating many dyes is diazotization, where an aromatic amine is converted into a diazonium salt, which is then coupled with another aromatic compound. youtube.comyoutube.com The aniline (B41778) derivative corresponding to this compound, which is 3,4-dichloroaniline, is a known precursor for disperse dyes. A patent describes the use of 3,4-dichloroaniline in the preparation of a disperse dye composition. google.com This demonstrates that the 3,4-dichlorophenyl scaffold is suitable for incorporation into dye structures.

Given this precedent, this compound represents a potential starting material for dyes. The ethyl group could be converted to an amino group to create the necessary precursor for azo dye synthesis. Alternatively, the aromatic ring itself can be functionalized through electrophilic substitution reactions to introduce auxochromes (color-assisting groups) or to link it to other molecular systems to form the final dye molecule.

| Precursor Compound | Dye Class | Significance |

|---|---|---|

| 3,4-Dichloroaniline | Disperse Dyes | Demonstrates the utility of the 3,4-dichlorophenyl structure in colorant chemistry. google.com |

| Aniline Derivatives | Azo Dyes | Undergo diazotization and coupling reactions to form a major class of dyes. plantarchives.org |

Potential Utility in Polymer Chemistry and Material Science

In the field of polymer chemistry, monomers containing halogenated aromatic rings are used to synthesize specialty polymers with enhanced properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. The incorporation of chlorine atoms into the polymer backbone can significantly modify the material's properties.

Research has shown that halogenated styrenic monomers can be polymerized to create well-defined polymers. researchgate.net The ethyl group of this compound can be dehydrogenated to form the corresponding vinylbenzene (styrene) derivative. This 3,4-dichlorostyrene (B1582808) could then be used as a monomer for polymerization or copolymerization with other monomers like styrene (B11656) to produce functional polymers. chemrxiv.org Such polymers, containing the 3,4-dichlorophenyl group as a repeating unit, could exhibit unique properties desirable for specialty applications in electronics or as high-performance plastics.

The synthesis of novel trisubstituted ethylenes, including various halogen-substituted phenylcyanoacrylates, and their subsequent copolymerization with vinyl benzene (styrene) highlights the broad interest in creating functional polymers from halogenated aromatic precursors. nih.govresearchgate.net Therefore, this compound serves as a potential precursor for the development of new monomers and specialty polymers with tailored functionalities.

Advanced Analytical Methodologies for Environmental and Biological Monitoring of 1,2 Dichloro 4 Ethylbenzene

Development of Highly Sensitive Detection and Quantification Techniques

The accurate monitoring of 1,2-Dichloro-4-ethylbenzene in various matrices relies on the development and application of highly sensitive analytical techniques capable of detecting and quantifying the compound at trace concentrations. The primary methodology for volatile organic compounds (VOCs) like this compound is Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) or other sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful and widely used technique for the analysis of VOCs. env.go.jp It combines the separation capabilities of GC with the detection and identification power of MS. researchgate.net In this method, volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint for identification. For quantification, specific ions can be monitored using Selected Ion Monitoring (SIM) mode, which significantly enhances sensitivity and allows for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. researchgate.net

Other detectors used with GC include the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD). GC-FID is robust and provides good sensitivity for hydrocarbons, while GC-ECD is exceptionally sensitive to halogenated compounds like this compound.

Recent advancements focus on improving these established methods. For instance, the use of high-resolution capillary columns in GC enhances the separation of complex mixtures. cdc.gov Furthermore, developments in instrumentation, such as the Autonomous Rugged Optical Multigas Analyzer for VOCs (AROMA-VOC), which employs cavity ring-down spectroscopy (CRDS), demonstrate efforts to create robust, real-time monitoring instruments with low limits of detection. nih.govresearchgate.net

Interactive Data Table: Comparison of Detection Techniques for VOCs

| Technique | Principle | Typical Detection Limit (for related VOCs) | Primary Application |

|---|---|---|---|

| GC/MS (Full Scan) | Separation by GC, identification by mass spectrum. | 0.1 - 1 µg/L | Qualitative and quantitative analysis of unknown mixtures. |

| GC/MS (SIM) | Separation by GC, monitoring of specific ions for target compounds. | 0.7 - 16 pg/L researchgate.net | Highly sensitive quantification of target analytes. researchgate.net |

| GC-FID | Separation by GC, detection by ionization in a hydrogen flame. | <0.1 µg/L cdc.gov | Quantitative analysis of organic compounds. cdc.gov |

| GC-ECD | Separation by GC, detection via electron capture by electronegative atoms (e.g., halogens). | Low pg/L range | Trace analysis of halogenated compounds. |

Environmental Sample Preparation and Pre-concentration Strategies

Due to the typically low concentrations of this compound in environmental samples, effective preparation and pre-concentration steps are essential prior to instrumental analysis. env.go.jp These strategies serve to isolate the target analyte from the sample matrix and concentrate it to a level detectable by the analytical instrument.

For Water Samples:

Purge-and-Trap: This is the most widely used method for isolating and concentrating VOCs from aqueous samples. cdc.govnih.gov An inert gas is bubbled (purged) through the water sample, stripping the volatile compounds from the liquid phase. The gas stream is then passed through a sorbent trap, which captures the analytes. The trap is subsequently heated, and the desorbed analytes are transferred to the GC system. cdc.gov

Headspace Analysis: This technique involves analyzing the vapor in equilibrium with a liquid or solid sample in a sealed vial. nih.gov In static headspace analysis, a portion of the gas phase is directly injected into the GC. Dynamic headspace analysis, which is similar to the purge-and-trap method, provides greater sensitivity. cdc.gov

Liquid-Liquid Extraction (LLE): This method involves extracting the analyte from the water sample into an immiscible organic solvent, such as dichloromethane. cloudfront.net While simple, it can be less efficient for highly volatile compounds and may require a concentration step, which can lead to analyte loss. nih.govcloudfront.net

Solid-Phase Microextraction (SPME): SPME uses a fused-silica fiber coated with a stationary phase to extract organic compounds from a sample. researchgate.net The fiber is exposed to the sample, and analytes partition onto the coating. The fiber is then transferred to the GC injector, where the analytes are thermally desorbed for analysis. researchgate.net This technique is fast, solvent-free, and integrates sampling and pre-concentration.

For Soil and Sediment Samples:

Methanol (B129727) Extraction: Samples with high concentrations of VOCs can be extracted with methanol. A portion of the methanol extract is then added to blank water and analyzed using the purge-and-trap method. env.go.jp

Soxhlet Extraction: This is a classic and exhaustive method for extracting organic compounds from solid samples using a volatile solvent. env.go.jp

Ultrasonic Extraction: This method uses ultrasonic vibrations to facilitate the extraction of analytes from a solid matrix into a solvent. env.go.jp

Interactive Data Table: Comparison of Sample Preparation Techniques

| Technique | Applicable Matrix | Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| Purge-and-Trap | Water, Soil (with solvent) | Inert gas strips volatiles from sample onto a sorbent trap. | High sensitivity, excellent for volatiles. cdc.gov | Requires specialized equipment, potential for gas impurities. cdc.gov |

| Headspace Analysis | Water, Blood, Urine | Analysis of vapor phase in equilibrium with the sample. | Simple, requires minimal sample preparation. cdc.gov | Static headspace may have lower sensitivity than purge-and-trap. nih.gov |

| SPME | Water, Air | Extraction and concentration onto a coated fiber. | Solvent-free, fast, automated. researchgate.net | Fiber can be fragile; matrix effects can influence partitioning. |

| Liquid-Liquid Extraction | Water | Partitioning of analyte into an immiscible organic solvent. | Simple, rapid screening. nih.gov | Uses large volumes of organic solvents, potential for analyte loss during concentration. cloudfront.net |

Biological Matrix Analysis for Exposure Assessment

Biomonitoring provides a measure of the total absorbed dose of a chemical from all exposure routes (inhalation, ingestion, dermal). wur.nl For VOCs like this compound, exposure can be assessed by measuring the parent compound in biological matrices such as blood, urine, or exhaled breath. nih.govresearchgate.net

Blood Analysis: The determination of this compound in whole blood is a direct measure of internal exposure. Sensitive methods, such as purge-and-trap or headspace GC/MS, are required to detect the low concentrations typically found in blood. cdc.govcdc.gov For example, methods developed for ethylbenzene (B125841) in blood can achieve detection limits at the parts-per-trillion (ppt) level, which is sensitive enough to measure background levels in the general population. nih.gov Special procedures, like using anti-foaming agents and removing background VOCs from reagents, are necessary for accurate analysis. cdc.gov

Urine Analysis: The measurement of the unmetabolized parent compound in urine is a non-invasive method for biomonitoring. nih.gov Headspace GC is a common technique for this analysis. Studies on the related compound ethylbenzene have shown a significant correlation between the concentration of the compound in the air and its unmetabolized form in end-of-shift urine samples, making it a viable biomarker for occupational exposure. nih.gov

Breath Analysis: Exhaled breath analysis is another non-invasive technique that reflects the body's burden of volatile substances. The subject exhales into a collection device, such as a Tedlar bag or directly onto an adsorbent trap. cdc.gov The collected sample is then analyzed, typically by thermal desorption coupled with GC/MS. This method is highly sensitive, with quantitation limits for related compounds reported around 1 µg/m³. cdc.govnih.gov

Interactive Data Table: Biomonitoring Matrices for VOC Exposure

| Biological Matrix | Target Analyte | Common Analytical Method | Significance |

|---|---|---|---|

| Blood | This compound (parent compound) | Purge-and-Trap GC/MS, Headspace GC/MS | Direct measure of internal dose and recent exposure. cdc.gov |

| Urine | This compound (parent compound) | Headspace GC-FID/GC-MS | Non-invasive indicator of exposure, particularly in occupational settings. nih.gov |

| Exhaled Breath | This compound (parent compound) | Thermal Desorption GC/MS | Non-invasive measure of recently absorbed, unmetabolized compound. cdc.gov |

Quality Assurance and Quality Control Protocols in Trace Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are fundamental to generating reliable and defensible data in the trace analysis of this compound. europa.eu A comprehensive QA/QC plan describes the procedures necessary to ensure that analytical measurements are of adequate accuracy and precision for their intended purpose. europa.euepa.gov

Key QA/QC parameters and procedures include:

Instrument Calibration: Before sample analysis, the instrument (e.g., GC/MS) must be calibrated. A multi-point calibration curve is generated using standards of known concentrations to establish the relationship between instrument response and analyte concentration. usgs.gov Daily calibration checks are performed to verify the stability of the calibration curve. usgs.gov

Method Blanks: A method blank (e.g., analyte-free water or solvent) is processed through the entire analytical procedure, including all preparation and extraction steps. usgs.gov This checks for contamination from reagents, glassware, or the laboratory environment.

Internal and Surrogate Standards: Internal standards are compounds with similar chemical properties to the analyte, added to every sample, blank, and standard at a known concentration before analysis. They are used to correct for variations in instrument response. usgs.gov Surrogates are compounds not expected to be in the sample, added before extraction to monitor the efficiency of the sample preparation process for each sample.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of the analyte is added to a replicate of an actual sample, which is then analyzed. The percent recovery of the spike is calculated to assess matrix interference. Analyzing a duplicate spike (MSD) allows for the evaluation of method precision in the sample matrix. epa.gov

Replicate Samples: Analyzing replicate samples (duplicates) provides a measure of the precision of the sampling and analytical procedures. usgs.gov The relative percent difference (RPD) between the replicate results is calculated to assess reproducibility. usgs.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. nih.govresearchgate.net These must be determined for each analytical method and matrix.

Interactive Data Table: Key QA/QC Protocols in Trace VOC Analysis

| QC Check | Purpose | Frequency | Typical Acceptance Criteria |

|---|---|---|---|

| Method Blank | Assess laboratory contamination. usgs.gov | One per analytical batch. epa.gov | Below the Limit of Quantification (LOQ). |

| Laboratory Control Sample (LCS) | Assess method accuracy. epa.gov | One per analytical batch. | Recovery within a specified range (e.g., 70-130%). |

| Matrix Spike (MS) | Assess matrix-specific accuracy (recovery). | Typically 1 in 20 samples. | Recovery within a specified range, may be wider than LCS. |

| Replicates/Duplicates | Assess method precision. usgs.gov | Typically 1 in 20 samples. | Relative Percent Difference (RPD) < 30%. epa.gov |

| Surrogate Standards | Assess extraction efficiency for each sample. | Added to every sample. | Recovery within a specified range (e.g., 60-140%). |

Research Gaps and Future Directions in 1,2 Dichloro 4 Ethylbenzene Studies

Exploration of Novel Catalytic Systems for Synthesis and Degradation

Current synthetic routes to dichlorinated aromatic compounds often rely on traditional electrophilic aromatic substitution, which can lack selectivity and generate significant waste. taylorfrancis.com Future research should explore novel catalytic systems to address these shortcomings.